2-Mercapto-L-histidine

Catalog No.
S778905
CAS No.
2002-22-4
M.F
C6H9N3O2S
M. Wt
187.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Mercapto-L-histidine

CAS Number

2002-22-4

Product Name

2-Mercapto-L-histidine

IUPAC Name

(2S)-2-amino-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

InChI

InChI=1S/C6H9N3O2S/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12)/t4-/m0/s1

InChI Key

FVNKWWBXNSNIAR-BYPYZUCNSA-N

SMILES

C1=C(NC(=S)N1)CC(C(=O)O)N

Synonyms

2002-22-4;(S)-2-Amino-3-(2-thioxo-2,3-dihydro-1H-imidazol-4-yl)propanoicacid;2-Mercapto-L-histidine;UNII-MH6EDB26P8;H-2-MERCAPTO-HIS-OH;Thiohistidine;L-Thiolhistidine;L-2-Mercaptohistidine;AC1MBZ9U;MH6EDB26P8;SCHEMBL1065160;CTK8B8533;MolPort-003-848-517;ZINC2508135;EINECS217-899-2;ANW-60617;AKOS006274841;AKOS016003297;AJ-45236;AK-87862;HE017933;HE323294;KB-211089;FT-0612766;2-Thiolhistidine1H-Imidazole-4-propanoicAcid

Canonical SMILES

C1=C(NC(=S)N1)CC(C(=O)[O-])[NH3+]

Isomeric SMILES

C1=C(NC(=S)N1)C[C@@H](C(=O)[O-])[NH3+]

2-Mercapto-L-histidine is a specialized sulfur-containing derivative of L-histidine that exists predominantly in a thione tautomeric state at physiological pH. This unique structural configuration provides a standard redox potential of approximately -0.06 V, rendering the molecule highly resistant to the spontaneous auto-oxidation that degrades conventional aliphatic thiols. For industrial and laboratory procurement, this compound serves as the critical advanced precursor for synthesizing L-ergothioneine and related thio-imidazole analogs, bypassing the notoriously low-yield C2-sulfurization of canonical histidine. Furthermore, its capacity to form redox-inactive complexes with transition metals positions it as a superior stabilizing agent and chelator in advanced biochemical formulations [1].

Substituting 2-Mercapto-L-histidine with its parent amino acid, L-histidine, or common thiols like L-cysteine introduces severe process and stability bottlenecks. In the chemical synthesis of ergothioneine, starting from L-histidine requires complex, low-yield C2-sulfur insertion steps (such as bromolactone derivatization) that complicate downstream purification and limit scale-up viability. Conversely, attempting to use L-cysteine or glutathione as alternative redox stabilizers fails because their highly negative standard redox potentials (-0.20 V to -0.32 V) render them susceptible to rapid auto-oxidation in aerobic environments. Furthermore, standard thiols can actively promote hydroxyl radical generation via Fenton-like reactions in the presence of trace transition metals, whereas the thione-stabilized 2-Mercapto-L-histidine forms redox-inactive metal complexes that safely arrest oxidative cycling [1].

Superior Resistance to Auto-Oxidation via Thione-Thiol Tautomerism

2-Mercapto-L-histidine exhibits a standard redox potential of -0.06 V, which is significantly less negative than standard biological thiols. While L-cysteine and glutathione rapidly auto-oxidize in aerobic environments and can generate pro-oxidant hydrogen peroxide byproducts, the thione-predominant structure of 2-Mercapto-L-histidine prevents spontaneous oxidation. This thermodynamic stability ensures prolonged shelf-life in aqueous formulations [1].

Evidence DimensionStandard Redox Potential (Thiol/Disulfide Couple)
Target Compound Data-0.06 V (Thione-stabilized, resistant to auto-oxidation)
Comparator Or BaselineL-Cysteine / Glutathione (-0.20 V to -0.32 V)
Quantified Difference0.14 V to 0.26 V higher redox potential, preventing spontaneous degradation
ConditionsAqueous solution, pH 7.0

Enables the formulation of stable, long-lasting antioxidant solutions without the risk of pro-oxidant hydrogen peroxide generation.

Bypassing Low-Yield Sulfur Insertion in Ergothioneine Synthesis

In the synthesis of L-ergothioneine, the direct insertion of a sulfur atom into the C2 position of L-histidine is inefficient, often requiring harsh bromolactone intermediates. Procuring 2-Mercapto-L-histidine directly provides the pre-formed imidazole-2-thione core, allowing synthesis to proceed via straightforward N-alpha-trimethylation. This eliminates the lowest-yield synthetic bottleneck and dramatically improves overall process efficiency [1].

Evidence DimensionSynthetic Route Complexity
Target Compound DataDirect N-methylation of pre-formed imidazole-2-thione core
Comparator Or BaselineL-Histidine (requires multi-step C2-sulfurization)
Quantified DifferenceEliminates the lowest-yield, multi-step sulfurization process
ConditionsIndustrial or laboratory-scale ergothioneine analog synthesis

Significantly reduces the cost, time, and chemical waste associated with synthesizing ergothioneine and related therapeutics.

Arrest of Copper-Mediated Oxidative Damage

The 2-mercapto-imidazole core demonstrates a profound ability to form redox-inactive complexes with transition metals. In assays measuring copper-induced oxidative damage to DNA and proteins, the 2-mercapto derivative provides strong, dose-dependent protection. In contrast, L-histidine offers significantly less protection, as it binds copper but fails to fully quench its redox cycling capability [1].

Evidence DimensionInhibition of Copper-Catalyzed Oxidation
Target Compound DataForms redox-inactive Cu-complex; strong dose-dependent protection at 0.1-1.0 mM
Comparator Or BaselineL-Histidine (Weak protection; allows continued redox cycling)
Quantified DifferenceNear-complete arrest of Fenton-like radical generation compared to partial inhibition
ConditionsCu(II) with ascorbate/H2O2 oxidative damage models

Critical for selecting a protective excipient or chelator in metal-sensitive biological assays and pharmaceutical formulations.

Advanced Precursor for Ergothioneine Synthesis

Ideal as the primary starting material for the chemical or chemoenzymatic synthesis of L-ergothioneine, bypassing the complex and low-yield C2-sulfur insertion required when starting from canonical L-histidine [1].

Redox-Stable Formulation Excipient

Suitable for stabilizing oxidation-sensitive biologics or cosmetic formulations where standard thiols (like L-cysteine) would auto-oxidize and generate damaging hydrogen peroxide byproducts [2].

Transition Metal Chelation Assays

Utilized in biochemical research to specifically sequester copper and iron in a redox-inactive state, preventing Fenton-mediated oxidative damage to DNA, proteins, and lipids in complex in vitro models [3].

Development of Selective iGluR Ligands

Employed as a structural scaffold in medicinal chemistry for the synthesis of subtype-selective orthosteric glutamate receptor antagonists (e.g., GluK3 ligands), leveraging its unique pKa and hydrogen-bonding profile compared to canonical amino acids [4].

XLogP3

-3.6

UNII

MH6EDB26P8

Other CAS

2002-22-4

Wikipedia

Thiohistidine

Dates

Last modified: 08-15-2023

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